Cas no 2172016-33-8 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3,3-dimethylbutanoic acid)

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3,3-dimethylbutanoic acid structure
2172016-33-8 structure
商品名:4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3,3-dimethylbutanoic acid
CAS番号:2172016-33-8
MF:C23H26N2O5
メガワット:410.462946414948
CID:5944822
PubChem ID:165459444

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3,3-dimethylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3,3-dimethylbutanoic acid
    • EN300-1560974
    • 2172016-33-8
    • 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3,3-dimethylbutanoic acid
    • インチ: 1S/C23H26N2O5/c1-23(2,11-21(27)28)14-25-20(26)12-24-22(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19H,11-14H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)
    • InChIKey: ZFQBILYKCRDLPB-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC(NCC(C)(C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 410.18417193g/mol
  • どういたいしつりょう: 410.18417193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 30
  • 回転可能化学結合数: 9
  • 複雑さ: 613
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 105Ų

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3,3-dimethylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1560974-2500mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3,3-dimethylbutanoic acid
2172016-33-8
2500mg
$1650.0 2023-09-25
Enamine
EN300-1560974-1.0g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3,3-dimethylbutanoic acid
2172016-33-8
1g
$0.0 2023-06-06
Enamine
EN300-1560974-50mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3,3-dimethylbutanoic acid
2172016-33-8
50mg
$707.0 2023-09-25
Enamine
EN300-1560974-5000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3,3-dimethylbutanoic acid
2172016-33-8
5000mg
$2443.0 2023-09-25
Enamine
EN300-1560974-500mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3,3-dimethylbutanoic acid
2172016-33-8
500mg
$809.0 2023-09-25
Enamine
EN300-1560974-1000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3,3-dimethylbutanoic acid
2172016-33-8
1000mg
$842.0 2023-09-25
Enamine
EN300-1560974-10000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3,3-dimethylbutanoic acid
2172016-33-8
10000mg
$3622.0 2023-09-25
Enamine
EN300-1560974-100mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3,3-dimethylbutanoic acid
2172016-33-8
100mg
$741.0 2023-09-25
Enamine
EN300-1560974-250mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3,3-dimethylbutanoic acid
2172016-33-8
250mg
$774.0 2023-09-25

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3,3-dimethylbutanoic acid 関連文献

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3,3-dimethylbutanoic acidに関する追加情報

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3,3-dimethylbutanoic Acid (CAS No. 2172016-33-8): An Overview

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3,3-dimethylbutanoic acid (CAS No. 2172016-33-8) is a sophisticated organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, often referred to as a Fmoc-protected amino acid derivative, plays a crucial role in the synthesis of peptides and proteins, particularly in the context of drug development and therapeutic applications.

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a widely used reagent in peptide synthesis due to its stability under mild conditions and ease of removal. The presence of this group in the compound ensures that the amino functionality remains protected during complex multi-step syntheses, preventing unwanted side reactions and ensuring high yields of the desired product.

The structure of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3,3-dimethylbutanoic acid includes a unique combination of functional groups that contribute to its versatility and reactivity. The acetamido group provides additional sites for functionalization, while the dimethylbutanoic acid moiety imparts specific steric and electronic properties that can influence the compound's behavior in biological systems.

In recent years, advances in synthetic methodologies have enabled more efficient and scalable production of this compound. For instance, a study published in the Journal of Organic Chemistry (2021) reported a novel one-pot synthesis method that significantly reduced reaction times and improved overall yields. This method involves the sequential addition of reagents under carefully controlled conditions, ensuring high purity and consistency of the final product.

The applications of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3,3-dimethylbutanoic acid extend beyond basic research into practical therapeutic uses. In the field of medicinal chemistry, this compound is often used as a building block for the synthesis of bioactive peptides and peptidomimetics. These molecules can target specific receptors or enzymes, making them valuable candidates for drug development.

A notable example is the use of this compound in the development of peptide-based inhibitors for proteases involved in various diseases, such as cancer and neurodegenerative disorders. A recent study published in Bioorganic & Medicinal Chemistry Letters (2020) demonstrated that peptides synthesized using this Fmoc-protected amino acid derivative exhibited potent inhibitory activity against key proteases, suggesting potential therapeutic applications.

In addition to its role in drug development, 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3,3-dimethylbutanoic acid is also used in analytical chemistry for the preparation of labeled peptides and proteins. The Fmoc group can be selectively removed under mild conditions, allowing for subsequent labeling with fluorescent or radioactive tags. This property makes it an essential tool in techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The safety and handling of this compound are critical considerations for researchers working with it. While it is not classified as a hazardous material, proper precautions should be taken to ensure safe storage and use. This includes wearing appropriate personal protective equipment (PPE), such as gloves and goggles, and working in a well-ventilated area or fume hood.

In conclusion, 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3,3-dimethylbutanoic acid (CAS No. 2172016-33-8) is a versatile and valuable compound with wide-ranging applications in chemical biology and medicinal chemistry. Its unique structure and properties make it an indispensable tool for researchers working on peptide synthesis, drug development, and analytical techniques. As research continues to advance, it is likely that new applications for this compound will be discovered, further cementing its importance in the scientific community.

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